molecular formula C8H13NO2 B12884328 4-Amino-5-methyl-5-(propan-2-yl)furan-2(5H)-one CAS No. 99563-93-6

4-Amino-5-methyl-5-(propan-2-yl)furan-2(5H)-one

Cat. No.: B12884328
CAS No.: 99563-93-6
M. Wt: 155.19 g/mol
InChI Key: QWSWSFLFZWHZQF-UHFFFAOYSA-N
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Description

4-Amino-5-methyl-5-(propan-2-yl)furan-2(5H)-one is a synthetic organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methyl-5-(propan-2-yl)furan-2(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable aldehyde or ketone, the compound can be synthesized via a multi-step reaction involving condensation, cyclization, and functional group transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methyl-5-(propan-2-yl)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted furans.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use as an intermediate in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-methyl-5-(propan-2-yl)furan-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-methylfuran-2(5H)-one: Lacks the isopropyl group.

    5-Methyl-5-(propan-2-yl)furan-2(5H)-one: Lacks the amino group.

    4-Amino-5-(propan-2-yl)furan-2(5H)-one: Lacks the methyl group.

Uniqueness

4-Amino-5-methyl-5-(propan-2-yl)furan-2(5H)-one is unique due to the presence of all three functional groups (amino, methyl, and isopropyl) on the furan ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

99563-93-6

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

4-amino-5-methyl-5-propan-2-ylfuran-2-one

InChI

InChI=1S/C8H13NO2/c1-5(2)8(3)6(9)4-7(10)11-8/h4-5H,9H2,1-3H3

InChI Key

QWSWSFLFZWHZQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(=CC(=O)O1)N)C

Origin of Product

United States

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